(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate
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Overview
Description
(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate is an organic compound that features both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate typically involves a multi-step process:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base.
Addition of the Chlorophenyl Acetate: The Schiff base is then reacted with 4-chlorophenyl acetate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
tert-Butyl carbamate: Compounds with carbamate functional groups.
Uniqueness
What sets (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate apart is its combination of amino and ester groups, along with the specific substitution pattern on the aromatic rings. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-15-8-4-12(5-9-15)10-16(19)20-23-17(21)11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPXXMBDPSKQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)CC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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